2-Amino-4-methylpyridine-3,5-dicarboxamide
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Overview
Description
2-Amino-4-methylpyridine-3,5-dicarboxamide is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Pyridine derivatives are known for their biological activities and are often used as building blocks in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylpyridine-3,5-dicarboxamide typically involves the functionalization of pyridine rings. One common method is the reaction of 2-amino-4-methylpyridine with suitable carboxylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methylpyridine-3,5-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
2-Amino-4-methylpyridine-3,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-4-methylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylpyridine: Similar in structure but with the amino group at a different position.
2-Amino-5-methylpyridine: Another isomer with the methyl group at a different position.
2-Amino-4-methylpyridine: Lacks the dicarboxamide groups but shares the core structure.
Uniqueness
2-Amino-4-methylpyridine-3,5-dicarboxamide is unique due to the presence of both amino and dicarboxamide functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-4-methylpyridine-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-3-4(7(10)13)2-12-6(9)5(3)8(11)14/h2H,1H3,(H2,9,12)(H2,10,13)(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOBBJWWWORLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C(=O)N)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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